molecular formula C18H23Br B14025848 1-Bromo-3,7-di-tert-butylnaphthalene CAS No. 20870-33-1

1-Bromo-3,7-di-tert-butylnaphthalene

Cat. No.: B14025848
CAS No.: 20870-33-1
M. Wt: 319.3 g/mol
InChI Key: NANSFSIRYJQRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,7-di-tert-butylnaphthalene is an organic compound with the molecular formula C18H23Br. It is a derivative of naphthalene, where two tert-butyl groups are attached at the 3 and 7 positions, and a bromine atom is attached at the 1 position. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,7-di-tert-butylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 3,7-di-tert-butylnaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,7-di-tert-butylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3,7-di-tert-butylnaphthalene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3,7-di-tert-butylnaphthalene involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and coupling reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3,7-di-tert-butylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in selective organic synthesis and specialized applications .

Properties

IUPAC Name

1-bromo-3,7-ditert-butylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Br/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(19)15(12)10-13/h7-11H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANSFSIRYJQRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30521152
Record name 1-Bromo-3,7-di-tert-butylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20870-33-1
Record name 1-Bromo-3,7-di-tert-butylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.